![molecular formula C20H23NO6 B2446280 [(3,5-Dimethoxyphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate CAS No. 1327383-19-6](/img/structure/B2446280.png)
[(3,5-Dimethoxyphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate
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Description
[(3,5-Dimethoxyphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate, also known as DMC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMC belongs to the class of compounds known as phenethylamines and is structurally similar to the popular psychedelic drug, mescaline.
Scientific Research Applications
- Pinacol Boronic Esters : DMCMA belongs to the class of pinacol boronic esters, which serve as valuable building blocks in organic synthesis . These esters are bench-stable, easy to purify, and commercially available. Researchers use them in Suzuki–Miyaura coupling reactions, where they participate in C–C bond formations .
- Protodeboronation : While many protocols exist for functionalizing deboronation of alkyl boronic esters, protodeboronation (removing the boron moiety) is less explored. DMCMA undergoes catalytic protodeboronation, enabling the formal anti-Markovnikov hydromethylation of alkenes. This transformation is valuable but previously unknown .
- DMCMA’s protodeboronation, combined with a Matteson–CH₂–homologation, allows for anti-Markovnikov alkene hydromethylation. This reaction sequence has been applied to methoxy-protected (−)-Δ8-THC and cholesterol .
- DMCMA plays a crucial role in the formal total synthesis of natural products. For instance:
- Researchers explore DMCMA derivatives for potential drug development. Its structural features make it an interesting scaffold for designing bioactive compounds .
Organic Synthesis and Catalysis
Hydromethylation of Alkenes
Total Synthesis of Natural Products
Biological and Medicinal Chemistry
properties
IUPAC Name |
[2-(3,5-dimethoxyanilino)-2-oxoethyl] 2-(4-ethoxyphenyl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO6/c1-4-26-16-7-5-14(6-8-16)9-20(23)27-13-19(22)21-15-10-17(24-2)12-18(11-15)25-3/h5-8,10-12H,4,9,13H2,1-3H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMAQEAGGAFAMMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)OCC(=O)NC2=CC(=CC(=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(3,5-Dimethoxyphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate |
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